DimethachlorEthaneSulfonicAcidSodiumSalt
Overview
Description
Sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate is a chemical compound with the molecular formula C13H18NNaO5S and a molecular weight of 300.35 g/mol . This compound is known for its unique chemical structure, which includes a sulfonate group, an anilino group, and a methoxyethyl group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
The synthesis of DimethachlorEthaneSulfonicAcidSodiumSalt involves several steps. One common method includes the reaction of 2,6-dimethylaniline with 2-methoxyethyl chloride to form N-(2-methoxyethyl)-2,6-dimethylaniline. This intermediate is then reacted with ethyl chloroformate to form the corresponding carbamate. Finally, the carbamate is treated with sodium sulfite to yield this compound.
Chemical Reactions Analysis
Sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: This compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of DimethachlorEthaneSulfonicAcidSodiumSalt involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate can be compared with other similar compounds, such as:
Dimethachlor-ethane sulfonic acid (ESA): This compound shares a similar sulfonate group but differs in its overall structure and properties.
Sodium triflate: Another sulfonate compound, but with different chemical and physical properties.
The uniqueness of DimethachlorEthaneSulfonicAcidSodiumSalt lies in its specific combination of functional groups, which confer distinct reactivity and applications.
Properties
IUPAC Name |
sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO5S.Na/c1-10-5-4-6-11(2)13(10)14(7-8-19-3)12(15)9-20(16,17)18;/h4-6H,7-9H2,1-3H3,(H,16,17,18);/q;+1/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBBRNOPGXYQVIS-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CCOC)C(=O)CS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18NNaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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